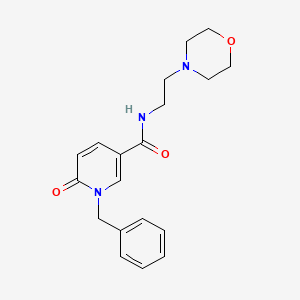

![molecular formula C23H20FN3O5S B2486542 N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252818-36-2](/img/structure/B2486542.png)

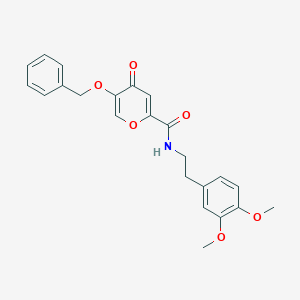

N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-yl derivatives, similar to our compound of interest, involves multiple steps including condensation reactions and chlorination. For instance, a related compound was synthesized through the condensation of methyl 3-aminothiophene-2-carboxylate with urea, followed by chlorination with phosphorus oxychloride and then condensation with ethane-1,2-diamine, leading to a compound with antiproliferative activity (Huang et al., 2020).

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) have been used to elucidate the molecular structures of similar compounds. The crystal structure of a closely related compound showed a tetragonal system, providing insights into the orientation and interactions between molecular fragments (Huang et al., 2020).

Chemical Reactions and Properties

The compound's structure allows for various chemical reactions, including the formation of adducts with thiols, which exhibit bright blue fluorescence, indicating a potential for bioanalytical applications (Sippel, 1981).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity can be inferred from solid-state data and crystallography studies, as demonstrated in the synthesis and characterization of similar compounds (Huang et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with specific functional groups and stability under different conditions, can be studied through synthetic pathways and modifications. For example, the modification of indibulin and combretastatin scaffolds in related compounds showed good cytotoxicity on cancerous cell lines, highlighting the chemical versatility and potential pharmacological applications of thieno[3,2-d]pyrimidin-4-yl derivatives (Moghadam & Amini, 2018).

Scientific Research Applications

Antitumor Activity

N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide, part of the thieno[3,2-d]pyrimidine derivatives, has been researched for its potential antitumor activity. Studies have shown that compounds within this group exhibit potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). Additionally, derivatives of thieno[3,2-d]pyrimidine have been shown to exhibit selective anti-tumor activities, indicating their potential in cancer treatment (Xiong Jing, 2011).

Kinase Inhibition

These compounds have also been studied for their ability to inhibit kinases like CLK1 and DYRK1A. The complete crystal structure of a closely related compound, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, was established, offering insights into its potential biological mechanism of action as a kinase inhibitor (Guillon et al., 2013).

Anti-inflammatory and Analgesic Properties

Research has indicated that certain 4H-thieno[3,4-c]pyrazole derivatives, related to the thieno[3,2-d]pyrimidine family, possess significant anti-inflammatory, analgesic, and antipyretic activities. These properties are comparable to those of acetylsalicylic acid, highlighting their potential in treating pain and inflammation (Menozzi et al., 1992).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of thieno[3,2-d]pyrimidine derivatives, which is crucial for understanding their chemical properties and potential pharmaceutical applications. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been reported, highlighting the methods to obtain these compounds and their structural confirmation (Lei et al., 2017).

Anticonvulsant Activity

Some derivatives of N-(2,4-dichlorophenyl)-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide have been synthesized and evaluated for anticonvulsant activity. While the results were mixed, this line of research highlights the diverse potential of thieno[3,2-d]pyrimidine derivatives in neurological applications (El Kayal et al., 2022).

Herbicidal Activity

Research has also explored the herbicidal activities of thieno[3,2-d]pyrimidine derivatives. Studies have shown that certain compounds within this group display effective herbicidal properties against various dicotyledonous weeds (Wu et al., 2011).

properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O5S/c1-31-16-7-8-17(19(11-16)32-2)25-20(28)13-26-18-9-10-33-21(18)22(29)27(23(26)30)12-14-3-5-15(24)6-4-14/h3-11,21H,12-13H2,1-2H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCFJZIVRDGXJI-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN3O5S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2486468.png)

![3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2486470.png)

![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2486471.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2486472.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide](/img/structure/B2486478.png)

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2486479.png)